4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid
Description
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with a carboxylic acid functional group and a methyl substituent. This structure confers rigidity and unique reactivity, making it valuable in industrial applications such as epoxy resin synthesis .
Properties
IUPAC Name |
4-methylbicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-2-6-3-7(6)4-8(5)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZUAVTUMONLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid typically involves cycloaddition reactions and subsequent functional group transformations. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and carboxylation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized to construct more complex molecules through various chemical reactions, including:
- Functional Group Transformations: The compound can undergo oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.
- Building Block for Complex Molecules: It acts as a precursor for synthesizing pharmaceuticals and agrochemicals, contributing to the development of new chemical entities.
Biology
In biological research, this compound has been studied for its interactions with biochemical pathways:
- Enzyme Interactions: Its unique structure allows it to interact with enzymes, potentially modulating their activity through binding interactions.
- Biochemical Pathways: Researchers explore its role in various metabolic processes, investigating how it may influence cellular functions.
Medicine
The therapeutic potential of this compound is under investigation:
- Drug Design: It is being explored as a pharmacophore in drug discovery, particularly due to its ability to mimic bioactive molecules.
- Antimicrobial Activity: Preliminary studies have shown that certain derivatives exhibit significant antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to inhibit inflammatory pathways, indicating their application in treating inflammatory diseases .
Industrial Applications
The compound finds applications in material science and industrial chemistry:
- Material Development: It is used in developing new materials with tailored properties such as increased stability or reactivity.
- Intermediate in Chemical Synthesis: this compound serves as an intermediate in the synthesis of various industrial chemicals, contributing to the production of specialty chemicals and polymers.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bicyclo[3.2.0]heptane-2-carboxylic acid | Structure | Different reactivity due to structural variations |
| 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Methyl substitution alters sterics and reactivity |
| Bicyclo[5.2.0]nonane-2-carboxylic acid | Structure | Larger ring system; may influence biological activity differently |
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
-
Antimicrobial Activity:
- A study demonstrated that specific derivatives exhibited significant antimicrobial properties against a range of pathogens, indicating potential use in developing new antibiotics.
-
Anti-inflammatory Effects:
- Research has shown that some bicyclo derivatives can inhibit inflammatory pathways, suggesting their application in treating inflammatory diseases.
-
Cancer Research:
- Preliminary findings indicate that bicyclo compounds may induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: Ester Groups: Methyl (ERL-4221) and allyl esters exhibit higher reactivity in epoxy curing compared to bulky esters like 2-ethylhexyl, which enhance flexibility in polymers . Heteroatoms: Replacement of oxygen with nitrogen (aza derivatives) introduces basicity, altering solubility and reactivity .
Synthetic Routes :
- Ester derivatives are typically synthesized via acid-catalyzed esterification (e.g., allyl ester ).
- Chiral variants (e.g., (3R,4S)-isomer) are obtained through catalytic hydrogenation, as seen in .
Applications: ERL-4221: Dominates in high-performance epoxy resins for aerospace and electronics due to its thermal stability . 2-Ethylhexyl Ester: Used as a plasticizer to improve polymer flexibility . Fluorinated Analogs: Potential in fluoropolymers and agrochemicals due to resistance to degradation .
Toxicity and Safety: Allyl esters pose higher dermal toxicity (skin irritation) compared to methyl esters . No carcinogenicity data exists for ERL-4221, though it is classified as a laboratory chemical with industrial handling guidelines .
Biological Activity
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxylic acid functional group, which plays a significant role in its reactivity and biological interactions. The presence of the methyl group enhances its steric properties, influencing how it interacts with biological molecules.
The mechanism of action for this compound involves its ability to form hydrogen bonds with various biological molecules, thereby modulating their structure and function. The carboxylic acid group can interact with enzymes and receptors, potentially influencing biochemical pathways.
Key Interactions:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.
- Receptor Binding : It can interact with receptors, potentially influencing signal transduction processes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which may be beneficial in combating oxidative stress-related diseases.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
- Oxidation Studies : In studies examining the oxidation of bicyclic compounds, this compound demonstrated significant site selectivity in C-H bond oxygenation reactions, indicating its potential utility in synthetic organic chemistry .
- Therapeutic Applications : Ongoing research is exploring the compound's role as a pharmacophore in drug design, particularly in developing treatments for metabolic disorders and cancer .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar bicyclic compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Bicyclic | Antimicrobial properties |
| Bicyclo[2.2.1]heptane derivatives | Bicyclic | Potential anti-cancer activity |
| This compound | Bicyclic (focus) | Antioxidant and anti-inflammatory |
Applications in Scientific Research
The unique structure of this compound makes it valuable in various domains:
- Organic Synthesis : It serves as a building block for more complex molecules.
- Biochemical Studies : Researchers are investigating its interactions within biochemical pathways.
- Material Science : The compound is being explored for applications in developing new materials due to its unique chemical properties .
Q & A
Q. What are the established synthetic routes for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves epoxide ring-opening or cyclohexene carboxylation strategies. A common method includes:
- Step 1 : Cyclohexene derivative functionalization via epoxidation (e.g., using mCPBA).
- Step 2 : Carboxylation under controlled pH and temperature (e.g., CO₂ insertion at 50–80°C). Optimization focuses on catalyst selection (e.g., Lewis acids like BF₃·Et₂O) and solvent polarity to enhance yield . Critical Parameter Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | ±15% efficiency |
| Catalyst Loading | 5–10 mol% BF₃·Et₂O | Prevents side reactions |
| Reaction Time | 12–24 hours | Ensures complete epoxide conversion |
Q. How is the bicyclic structure confirmed experimentally?
Structural validation employs:
- ¹H/¹³C NMR : Key signals include δ 1.2–1.8 ppm (bridged methyl groups) and δ 170–175 ppm (carboxylic carbon) .
- X-ray Crystallography : Resolves bicyclic strain and substituent stereochemistry .
- IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Solubility : Polar aprotic solvents (DMF, DMSO) > water. Adjust pH >5 for aqueous solubility (deprotonated carboxylate form) .
- Stability : Degrades above 150°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the compound’s reactivity vary in ring-opening reactions, and what mechanistic insights exist?
The bicyclic epoxide moiety undergoes nucleophilic attack (e.g., amines, thiols) at the strained cyclohexene oxide site. Computational studies (DFT) suggest:
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies arise from impurity profiles (e.g., residual epoxide monomers). Mitigation includes:
- HPLC-Purification : Purity >99% reduces nephrotoxicity (LD₅₀ increases from 2,000 mg/kg to 4,490 mg/kg) .
- Ames Test : Negative mutagenicity at <1 mg/mL, confirming low genotoxic risk .
Q. How is this compound utilized in advanced material science applications?
- Epoxy Resins : Acts as a cross-linker in cycloaliphatic resins (e.g., ERL-4221), enhancing thermal stability (Tg >200°C) .
- Drug Delivery Systems : Functionalized via esterification for pH-sensitive prodrugs (e.g., methacrylate derivatives) .
Q. What analytical methods quantify trace impurities in industrial-scale batches?
- GC-MS : Detects volatile byproducts (e.g., unreacted epoxides) at ppm levels.
- ICP-OES : Monitors heavy metal catalysts (e.g., residual Zn²⁺) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
